N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de
CAS No.: 919973-01-6
Cat. No.: VC21390640
Molecular Formula: C25H27N3O3
Molecular Weight: 417.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919973-01-6 |
|---|---|
| Molecular Formula | C25H27N3O3 |
| Molecular Weight | 417.5g/mol |
| IUPAC Name | N-[1-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C25H27N3O3/c1-17-11-12-22(18(2)16-17)30-15-7-13-28-21-9-5-4-8-20(21)27-24(28)19(3)26-25(29)23-10-6-14-31-23/h4-6,8-12,14,16,19H,7,13,15H2,1-3H3,(H,26,29) |
| Standard InChI Key | QHSJFEZKJRZEAG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C |
| Canonical SMILES | CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C |
Introduction
The compound N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a benzimidazole derivative with a complex molecular structure. Benzimidazole-based compounds are widely recognized for their pharmacological versatility, including antimicrobial, anticancer, and antiparasitic activities. This compound integrates functional groups such as a benzimidazole core, a dimethylphenoxy moiety, and a furylcarboxamide group, which likely contribute to its biochemical properties.
Structural Features
The molecular structure of this compound is characterized by:
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A benzimidazole core: Known for its ability to mimic purine nucleotides and interact with biological targets such as enzymes and receptors.
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A 2,4-dimethylphenoxy group: Enhances lipophilicity and potential membrane permeability.
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A furylcarboxamide moiety: May contribute to hydrogen bonding and receptor binding.
These structural elements suggest potential interactions with biological macromolecules, making the compound a candidate for therapeutic applications.
Antimicrobial Activity
Benzimidazole derivatives have shown significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. Studies on similar compounds indicate that the presence of electron-donating groups (e.g., methyl groups) enhances activity against bacterial strains such as Escherichia coli and Staphylococcus aureus . The dimethylphenoxy substitution in this compound may play a similar role.
Antiparasitic Activity
The benzimidazole scaffold is also a privileged structure in antiparasitic drug development. It has been used in treatments for diseases caused by protozoa and helminths . The compound's hydrophobic substitutions may improve bioavailability and efficacy against parasitic organisms.
General Synthesis
The synthesis of benzimidazole derivatives typically involves:
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Condensation of o-phenylenediamine with carboxylic acids or aldehydes.
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Functionalization through alkylation or acylation to introduce pharmacologically relevant groups .
For this compound, the introduction of the dimethylphenoxy-propyl side chain likely involves nucleophilic substitution reactions.
Characterization Techniques
To confirm the structure, analytical techniques such as:
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NMR Spectroscopy: Provides information on hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight.
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IR Spectroscopy: Identifies functional groups (e.g., amide C=O stretch).
These methods ensure the purity and structural integrity of the synthesized compound .
In Vitro Studies
In vitro assays are crucial for determining the biological activity of benzimidazole derivatives:
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Antimicrobial Testing: Minimum inhibitory concentration (MIC) values are measured against bacterial and fungal strains.
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Cytotoxicity Assays: IC50 values are determined using cell viability assays like Sulforhodamine B (SRB) .
Molecular Docking
Computational studies can predict binding affinities to biological targets such as dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis .
Comparative Data Table
| Property | Observations |
|---|---|
| Structural Features | Benzimidazole core, dimethylphenoxy group, furylcarboxamide moiety |
| Antimicrobial Activity | Potentially active against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | Likely effective against HCT116 colorectal carcinoma cells |
| Synthesis | Multi-step process involving condensation and functionalization reactions |
| Characterization | NMR, MS, IR spectroscopy |
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